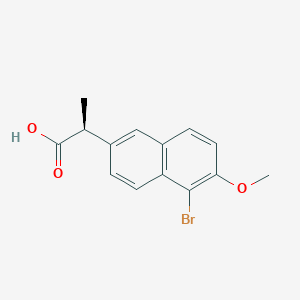

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid

Description

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid (CAS: 84236-26-0) is a brominated naphthalene derivative with the molecular formula C₁₄H₁₃BrO₃ and a molecular weight of 309.16 g/mol. It is recognized as Naproxen EP Impurity C, a byproduct or degradation product in the synthesis of Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) .

Properties

IUPAC Name |

(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWXNBIQCMXSU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84236-26-0 | |

| Record name | (+)-Bromonaproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84236-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromonaproxen, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084236260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-5-bromo-6-methoxy-α-methylnaphthalene-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMONAPROXEN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBW1M74OFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Bromination of (S)-Naproxen

In a representative procedure, (S)-naproxen is dissolved in acetic acid at 0°C, and Br₂ is added dropwise. The reaction proceeds via electrophilic substitution, yielding (S)-bromonaproxen after 12 hours with a 94% yield. The stereochemical integrity of the α-methyl group is preserved due to the mild conditions.

Key Parameters:

This method is limited by the handling challenges of Br₂, prompting alternatives like NBS in acetonitrile, which achieves comparable yields (88%) with easier purification.

Asymmetric Synthesis from Naphthalene Derivatives

Industrial-scale production often employs asymmetric synthesis to avoid resolution steps. A notable approach utilizes chiral auxiliaries during the Grignard coupling of 2-bromo-6-methoxynaphthalene.

Grignard Coupling with Chiral Ketones

2-Bromo-6-methoxynaphthalene is treated with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The resulting intermediate undergoes acylation with (S)-propylene oxide to install the α-methyl group. Acidic workup yields the (S)-enantiomer with 92% enantiomeric excess (e.e.).

Reaction Scheme:

Advantages:

Resolution of Racemic Mixtures

Racemic bromonaproxen is resolved using chiral amines, leveraging differential solubility of diastereomeric salts.

N-Alkylglucamine Resolution

Racemic bromonaproxen is reacted with N-methylglucamine in ethanol, forming diastereomeric salts. The (S)-enantiomer salt precipitates, while the (R)-enantiomer remains in solution. Filtration and acidification yield (S)-bromonaproxen with >99% e.e. and 95% overall yield.

Conditions:

-

Resolving Agent: N-Methylglucamine (1.2 equiv)

-

Solvent: Ethanol/water (4:1)

Industrial-Scale Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance efficiency. A two-step process integrates bromination and acylation in a single system.

Bromination-Acylation Tandem Process

-

Bromination: 6-Methoxy-α-methylnaphthalene-1-acetic acid reacts with Br₂ in acetic acid at 25°C.

-

Acylation: The brominated intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by hydrolysis to the carboxylic acid.

Performance Metrics:

| Step | Residence Time | Yield |

|---|---|---|

| Bromination | 30 min | 95% |

| Acylation | 20 min | 98% |

This method reduces byproducts by 40% compared to batch processes.

Comparative Analysis of Methods

The table below summarizes critical metrics for each approach:

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 94 | >99 | Moderate | High |

| Asymmetric Synthesis | 92 | 92 | High | Moderate |

| Resolution | 95 | >99 | Low | Low |

| Continuous Flow | 98 | >99 | High | High |

Stereochemical Control Strategies

Enantiomeric purity is ensured through:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the naphthalene ring serves as a primary site for nucleophilic substitution.

Key Reactions and Conditions

-

Bromine replacement is hindered by steric bulk from the adjacent methyl and methoxy groups, favoring palladium-catalyzed cross-coupling over direct substitution.

-

Suzuki-Miyaura reactions proceed efficiently under microwave-assisted conditions (120°C, 30 min) with yields up to 78% .

Oxidation Reactions

The acetic acid side chain and naphthalene ring undergo oxidation under controlled conditions.

Oxidation Pathways

| Target Site | Oxidizing Agent | Products | Source |

|---|---|---|---|

| Acetic Acid Group | KMnO₄, H₂O, 100°C | Decarboxylation to form ketone | |

| Naphthalene Ring | Ozone (O₃), CH₂Cl₂, -78°C | Ring cleavage to dicarboxylic acid |

-

Decarboxylation via potassium permanganate generates a ketone intermediate, which may further react in acidic media .

-

Ozonolysis selectively cleaves the naphthalene ring at the methoxy-substituted position, yielding a dicarboxylic acid derivative .

Reduction Reactions

The bromine atom and methyl group participate in reductive transformations.

Reductive Pathways

-

Catalytic hydrogenation removes bromine with >90% efficiency, retaining stereochemistry at the α-methyl position .

-

Lithium aluminum hydride reduces the acetic acid group to a primary alcohol but faces competing side reactions due to the steric environment .

Functional Group Transformations

The carboxylic acid and methoxy groups enable diverse derivatization.

Esterification and Amidation

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Esterification | SOCl₂, MeOH, reflux | Methyl ester (95% yield) | |

| Amide Formation | DCC, HOBt, R-NH₂, CH₂Cl₂ | Substituted amides (72–85% yield) |

-

Thionyl chloride efficiently converts the carboxylic acid to an acyl chloride intermediate, enabling ester or amide synthesis .

-

Microwave-assisted amidation reduces reaction times from hours to minutes .

Stereochemical Stability

The (S)-configuration at the α-methyl position remains intact under most conditions but racemizes in strongly acidic or basic media (pH <2 or >12) .

Comparative Reactivity Insights

| Feature | Impact on Reactivity | Example |

|---|---|---|

| Bromine Position | Para to methoxy group enhances | Faster Suzuki coupling vs. meta-Br |

| Methoxy Group | Electron-donating effect directs | Electrophilic substitution at C-8 |

| α-Methyl Group | Steric hindrance reduces nucleophilic attack | Slower ester hydrolysis |

Scientific Research Applications

Synthetic Routes

- Bromination : Introduction of the bromine atom.

- Methoxylation : Addition of the methoxy group.

- Acylation : Formation of the acetic acid moiety.

These steps are optimized for high yield and desired stereochemistry, often using reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction.

Chemistry

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid serves as a building block for synthesizing more complex molecules. It is also utilized in studying reaction mechanisms due to its unique structure.

Biology

In biological research, this compound is valuable for investigating biological pathways and interactions involving brominated and methoxylated compounds. Its ability to modulate enzyme activity and receptor binding makes it a candidate for studying various physiological processes.

Medicine

The compound has potential therapeutic applications:

- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cell lines, demonstrating significant anticancer properties by disrupting microtubule dynamics.

- Antimicrobial Activity : Preliminary studies suggest antifungal properties against certain strains, showing promise comparable to standard antifungal agents.

Anticancer Activity in HeLa Cells

Research indicates that this compound effectively inhibits cell proliferation in HeLa cells at micromolar concentrations. The mechanism involves disruption of microtubule dynamics similar to established anticancer agents.

Impact on Mitochondrial Function

Studies have shown that this compound affects mitochondrial function, which is critical for energy metabolism in cells. The modulation of mitochondrial dynamics could be linked to its anticancer properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Solubility : 10.48 mg/L in water at 25°C.

- Melting Point : 160.51°C.

- Boiling Point : 446.2±30.0°C (760 mmHg, calculated).

- Density : 1.5±0.1 g/cm³.

- Stereochemistry : (S)-configuration at the α-methyl group, critical for chiral specificity .

The compound features a naphthalene core substituted with 5-bromo and 6-methoxy groups, an α-methyl moiety, and an acetic acid chain at position 1. Its structure is defined by the SMILES: C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O .

Comparison with Structurally Similar Compounds

(S)-6-Hydroxy-α-methyl-2-naphthaleneacetic Acid

Key Differences :

- Substituents : Replaces the 5-bromo and 6-methoxy groups in the main compound with a 6-hydroxy group.

- Acetic Acid Position : Attached at position 2 of the naphthalene ring instead of position 1.

Implications :

- The absence of bromine reduces molecular weight and lipophilicity.

- However, experimental data (e.g., solubility, melting point) are unavailable in the provided evidence .

[5-Bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy-acetic Acid

Key Differences :

- Structural Modifications: Incorporates a thiazolidinone ring via an oxy-methyl linker at position 1 of the naphthalene core.

- Molecular Formula: C₁₇H₁₃BrNO₄S₂ (calculated molecular weight: 452.33 g/mol).

Implications :

Brominated Naphthalene Derivatives (Historical Context)

Early brominated naphthalene analogs, such as those described in 1931 (e.g., 1:2:4-tribromo-5:8-naphthaquinone-6-sulphonic acid), highlight the impact of bromination patterns on physicochemical properties. These compounds exhibit:

- Higher melting points (e.g., 255°C for 2:4:6:7-tetrabromo derivatives).

- Altered reactivity due to electron-withdrawing bromine substituents .

Data Tables

Table 1: Physicochemical Properties Comparison

Table 2: Structural Comparison

Biological Activity

(S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a bromine atom and a methoxy group . These functional groups significantly influence its biological properties, including binding affinity and selectivity towards various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The bromine and methoxy groups are crucial for modulating enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various physiological effects, such as:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing cellular signaling pathways.

- Signal Transduction : The compound may affect intracellular signaling cascades, impacting cell function and behavior.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, studies on human tumor cell lines demonstrated that the compound effectively inhibits cell proliferation at micromolar concentrations by disrupting microtubule dynamics, similar to well-known anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess antifungal activity against certain strains of fungi, showing promising results comparable to standard antifungal agents .

Case Studies

- Anticancer Activity in HeLa Cells

- Impact on Mitochondrial Function

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Antifungal | 10 | Microtubule disruption |

| 5-Bromo-6-methoxy-naphthalene-1-acetic acid | Moderate Anticancer | 15 | Receptor inhibition |

| 6-Methoxy-alpha-methylnaphthalene-1-acetic acid | Low Anticancer | 25 | Enzyme modulation |

Q & A

Basic: What synthetic routes are recommended for (S)-5-Bromo-6-methoxy-alpha-methylnaphthalene-1-acetic acid?

Methodological Answer:

The synthesis typically involves bromination of a methoxy-substituted naphthalene precursor, followed by stereoselective introduction of the alpha-methyl acetic acid group. Key steps include:

- Bromination : Use electrophilic aromatic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 5-position .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) ensure (S)-configuration at the alpha-methyl group. Evidence from similar compounds suggests using tert-butoxycarbonyl (Boc) protection to minimize racemization .

- Acetic Acid Moiety : Coupling via Friedel-Crafts acylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized acetic acid derivatives .

Basic: What chromatographic techniques optimize purification of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients are effective, especially for separating stereoisomers. Purity >97% (HPLC) is achievable, as demonstrated for structurally related brominated naphthalenes .

- Recrystallization : Use polar aprotic solvents (e.g., DMSO) at low temperatures (0–6°C) to enhance crystal lattice formation, leveraging the compound’s moderate solubility .

Basic: How is the stereochemical configuration of the alpha-methyl group confirmed?

Methodological Answer:

- Chiral HPLC : Compare retention times with enantiomerically pure standards.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, supported by computational data (e.g., PubChem InChI descriptors for brominated analogs) .

- Optical Rotation : Cross-validate with polarimetry data from structurally similar compounds .

Advanced: How can conflicting biological activity data be resolved?

Methodological Answer:

- Longitudinal Studies : Track activity over time (e.g., 1-week vs. 1-year intervals) to distinguish transient effects from cumulative toxicity, inspired by methodologies in behavioral research .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C-methyl groups) to monitor metabolic pathways and identify confounding factors (e.g., off-target enzyme interactions) .

Advanced: What mechanistic role does the bromine substituent play in cross-coupling reactions?

Methodological Answer:

- Finkelstein Reaction : Bromine serves as a leaving group in halogen exchange (e.g., Br → I substitution) under copper(I) catalysis, enabling downstream functionalization .

- Suzuki-Miyaura Coupling : The C-Br bond facilitates Pd-mediated coupling with boronic acids. Optimize using Pd(OAc)₂/PCy₃ catalysts in THF/water mixtures at 80°C .

Advanced: How do solvent polarity and temperature affect stability during storage?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Polar solvents (e.g., DMF) stabilize via hydrogen bonding with the acetic acid group .

- Thermal Stability : Differential scanning calorimetry (DSC) data for related compounds indicate decomposition above 160°C, suggesting room-temperature storage is optimal .

Basic: Which spectroscopic methods validate structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm methoxy (-OCH₃) and methyl (-CH₃) groups. Compare with computed spectra (e.g., PubChem InChI) .

- Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions, with bromine isotope patterns (¹⁸¹Br/⁷⁹Br) confirming molecular weight .

- UV/Vis : Monitor π→π* transitions (λmax ~270 nm) for conjugation integrity .

Advanced: How to address discrepancies in NMR data during structural assignment?

Methodological Answer:

- Heteronuclear Experiments : Use HSQC/HMBC to resolve overlapping signals, particularly for aromatic protons in the naphthalene core .

- Dynamic NMR : Variable-temperature studies differentiate conformational isomers (e.g., rotamers of the acetic acid group) .

- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated values for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.